![molecular formula C14H18ClNO2 B5800978 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine, also known as CDP, is a chemical compound that has been widely studied for its potential therapeutic applications. CDP belongs to a class of compounds called nootropics, which are substances that enhance cognitive function without causing significant side effects.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain, including acetylcholine and dopamine. It may also enhance the activity of certain enzymes that are involved in the production of energy in the brain.
Biochemical and Physiological Effects
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has also been shown to increase the activity of certain enzymes involved in energy production in the brain, which may improve overall brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have low toxicity and few side effects. However, one limitation of using 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is that it may not accurately reflect the effects of the compound in humans, as animal models may not accurately represent human physiology.
Direcciones Futuras
There are a number of future directions for research on 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine. One area of interest is the potential use of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the potential use of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine in enhancing cognitive function in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine and its effects on the brain.
Métodos De Síntesis
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with pyrrolidine to produce the final product, 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSAUDKDAPIOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)